molecular formula C26H26N2O B5692951 N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide

N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide

Cat. No. B5692951
M. Wt: 382.5 g/mol
InChI Key: RCLFTQLYVDPQSP-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide, also known as MDC, is a compound with potential applications in scientific research. MDC is a cyclopropane derivative that has been studied for its mechanism of action and biochemical effects. In

Mechanism of Action

The mechanism of action of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest in cancer cells. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the growth of bacteria and fungi, possibly by disrupting the cell membrane.
Biochemical and Physiological Effects:
N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its potential as an anticancer and neuroprotective agent, N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have anti-inflammatory and antioxidant properties. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its potential as a versatile research tool. Its ability to inhibit enzymes involved in DNA replication and cell division makes it a useful tool for studying these processes in vitro. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide's potential as a neuroprotective agent also makes it a useful tool for studying neurodegenerative diseases in animal models. One limitation of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its low yield in synthesis, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide. One area of interest is the development of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide derivatives with improved potency and selectivity. Another area of interest is the investigation of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide's potential as an antibacterial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide and its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of mesitylhydrazine with 2,2-diphenylcyclopropanecarboxaldehyde in the presence of a catalytic amount of acetic acid. The reaction proceeds via a Schiff base intermediate, which is reduced to N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide using sodium borohydride. The yield of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is typically around 50%.

Scientific Research Applications

N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been investigated for its potential as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases.

properties

IUPAC Name

2,2-diphenyl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-18-14-19(2)23(20(3)15-18)17-27-28-25(29)24-16-26(24,21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15,17,24H,16H2,1-3H3,(H,28,29)/b27-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLFTQLYVDPQSP-WPWMEQJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]cyclopropane-1-carboxamide

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